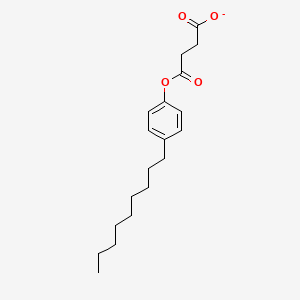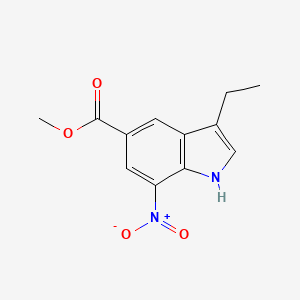
Silane, dichloro(1-methylethyl)(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, dichloro(1-methylethyl)(2-methylphenyl)-: is a chemical compound with the molecular formula C10H14Cl2Si and a molecular weight of 233.20966 g/mol . This compound is characterized by the presence of a silane group bonded to two chlorine atoms, a 1-methylethyl group, and a 2-methylphenyl group. It is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, dichloro(1-methylethyl)(2-methylphenyl)- typically involves the reaction of chlorosilanes with organometallic reagents . One common method is the reaction of dichlorosilane with 1-methylethylmagnesium chloride and 2-methylphenylmagnesium bromide under an inert atmosphere. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of Silane, dichloro(1-methylethyl)(2-methylphenyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Silane, dichloro(1-methylethyl)(2-methylphenyl)- can undergo substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents for these reactions include , , and .
Reduction Reactions: The compound can be reduced to form or using reducing agents such as or .
Oxidation Reactions: Oxidation of Silane, dichloro(1-methylethyl)(2-methylphenyl)- can lead to the formation of siloxanes or silicones using oxidizing agents like hydrogen peroxide or potassium permanganate .
Common Reagents and Conditions:
Substitution: Alcohols, amines, thiols; typically carried out in the presence of a base such as .
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like or .
Major Products:
Substitution: Silane derivatives with various functional groups.
Reduction: Silanols, siloxanes.
Oxidation: Siloxanes, silicones.
Scientific Research Applications
Chemistry: Silane, dichloro(1-methylethyl)(2-methylphenyl)- is used as a precursor in the synthesis of organosilicon compounds . It is also employed in the preparation of silane coupling agents which enhance the adhesion between organic and inorganic materials .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility. It is also investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various biomolecules .
Industry: Industrially, Silane, dichloro(1-methylethyl)(2-methylphenyl)- is used in the production of silicone polymers and resins . It is also utilized in the manufacture of coatings and adhesives due to its excellent bonding properties .
Mechanism of Action
The mechanism of action of Silane, dichloro(1-methylethyl)(2-methylphenyl)- involves the formation of covalent bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen , carbon , and nitrogen atoms, making it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
- Silane, dichloro(1-methylethyl)phenyl-
- Silane, dichloro(1-methylethyl)(4-methylphenyl)-
- Silane, dichloro(1-methylethyl)(3-methylphenyl)-
Uniqueness: Silane, dichloro(1-methylethyl)(2-methylphenyl)- is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and the properties of the resulting products. This positional isomerism can lead to differences in steric hindrance and electronic effects , making it distinct from its similar compounds .
Properties
CAS No. |
824934-48-7 |
|---|---|
Molecular Formula |
C10H14Cl2Si |
Molecular Weight |
233.21 g/mol |
IUPAC Name |
dichloro-(2-methylphenyl)-propan-2-ylsilane |
InChI |
InChI=1S/C10H14Cl2Si/c1-8(2)13(11,12)10-7-5-4-6-9(10)3/h4-8H,1-3H3 |
InChI Key |
BSSZYNIRIDEXMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Si](C(C)C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)

![2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine](/img/structure/B14220135.png)
![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14220140.png)
![2-amino-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B14220148.png)
![5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride](/img/structure/B14220149.png)
![4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14220150.png)

![3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14220164.png)
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid](/img/structure/B14220175.png)
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate](/img/structure/B14220177.png)


![3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine](/img/structure/B14220203.png)
